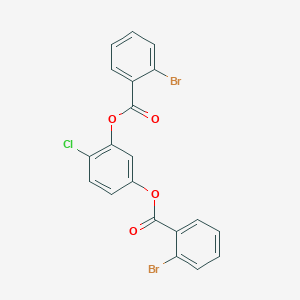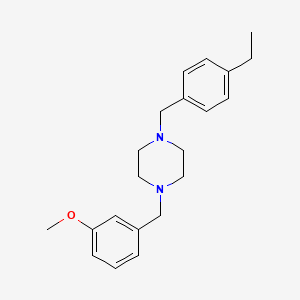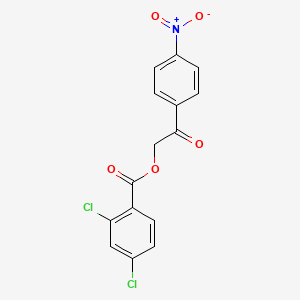![molecular formula C15H24BrN5OS B10887930 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo and dimethyl groups. The final step involves the formation of the hydrazinecarbothioamide moiety.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The bromo and dimethyl groups are introduced via electrophilic substitution reactions.
Formation of Hydrazinecarbothioamide: The final step involves the reaction of the substituted pyrazole with a thioamide derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the pyrazole ring .
Scientific Research Applications
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the additional functional groups.
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substituents, offering distinct chemical properties.
Uniqueness
2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2,3-DIMETHYLCYCLOHEXYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a bromo-substituted pyrazole ring and a hydrazinecarbothioamide moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H24BrN5OS |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2,3-dimethylcyclohexyl)thiourea |
InChI |
InChI=1S/C15H24BrN5OS/c1-8-6-5-7-11(9(8)2)17-15(23)19-18-14(22)13-12(16)10(3)21(4)20-13/h8-9,11H,5-7H2,1-4H3,(H,18,22)(H2,17,19,23) |
InChI Key |
UMLOQIIXEDLSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=S)NNC(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10887863.png)

![Methyl 6-tert-butyl-2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10887866.png)
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10887878.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887886.png)

![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10887916.png)

![4-({[2,4-dichloro-5-(diethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10887931.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)
